4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine

Medicinal Chemistry Physicochemical Profiling Drug Design

4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine (CAS 6313-27-5) is a heterocyclic small molecule belonging to the [1,2,5]thiadiazolo[3,4-d]pyrimidine class, also historically referred to as 8-thiapurines. The compound incorporates a morpholine ring at the 7-position, giving it the molecular formula C₈H₉N₅OS and a molecular weight of 223.26 g/mol.

Molecular Formula C8H9N5OS
Molecular Weight 223.26 g/mol
CAS No. 6313-27-5
Cat. No. B13093228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine
CAS6313-27-5
Molecular FormulaC8H9N5OS
Molecular Weight223.26 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=NC3=NSN=C32
InChIInChI=1S/C8H9N5OS/c1-3-14-4-2-13(1)8-6-7(9-5-10-8)12-15-11-6/h5H,1-4H2
InChIKeyYGXCIXSFJGDFNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine (CAS 6313-27-5) – Core Scaffold, Physicochemical Identity, and Procurement-Relevant Classification


4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine (CAS 6313-27-5) is a heterocyclic small molecule belonging to the [1,2,5]thiadiazolo[3,4-d]pyrimidine class, also historically referred to as 8-thiapurines [1]. The compound incorporates a morpholine ring at the 7-position, giving it the molecular formula C₈H₉N₅OS and a molecular weight of 223.26 g/mol . The scaffold is an isostere of the purine ring system in which the C-8 carbon is replaced by sulfur, a feature that modulates hydrogen-bonding capacity, electron distribution, and metabolic stability compared with natural purines [1]. The compound is primarily sourced as a research chemical for medicinal chemistry and chemical biology applications, and its procurement value is defined by its role as a late-stage functionalized 8-thiapurine building block rather than by a single dominant biological target.

Why Generic Substitution Is Not Advisable for 4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine (CAS 6313-27-5)


Although the [1,2,5]thiadiazolo[3,4-d]pyrimidine core is shared by numerous analogues, the nature of the 7-position substituent profoundly alters physicochemical, electronic, and biological properties. The morpholine ring introduces a tertiary amine with a hydrogen-bond-accepting oxygen atom, a polar surface area (PSA) of 92.27 Ų, and a predicted logP of approximately 0.75 . These values differ meaningfully from close 7-substituted analogues: the 7-pyrrolidinyl analogue (CAS 7596-96-5) lacks the oxygen atom and has a PSA of approximately 71.7 Ų, while the 7-amino analogue possesses hydrogen-bond-donating capacity. Such differences affect solubility, permeability, and target-binding profiles, meaning that a 7-pyrrolidinyl or 7-amino derivative cannot be assumed to behave identically in a biological assay or synthetic sequence . Additionally, the morpholine-substituted scaffold exhibits a distinct reactivity profile in ring-cleavage reactions, yielding 4-amino-1,2,5-thiadiazole-3-carboxylic acid derivatives under acidic conditions, a transformation that does not proceed identically with all 7-substituted congeners . These factors together make the specific procurement of CAS 6313-27-5 necessary for experiments where the 7-morpholine geometry is explicitly required.

Quantitative Differentiation Evidence for 4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine vs. Closest 7-Substituted Analogues


Polar Surface Area Differential: Morpholine vs. Pyrrolidine 7-Substituent Impact on Drug-Likeness Parameters

The target compound carries a morpholine substituent at position 7, which contributes a polar surface area (PSA) of 92.27 Ų (calculated) . The closest oxygen-free analogue, 7-(pyrrolidin-1-yl)[1,2,5]thiadiazolo[3,4-d]pyrimidine (CAS 7596-96-5), has a PSA of approximately 71.7 Ų due to the absence of the morpholine oxygen . This ~20.6 Ų PSA difference (29% increase) can translate into altered membrane permeability and oral bioavailability predictions under Lipinski and Veber rules, where PSA values below 140 Ų are generally favored but the relative rank within a series influences cell penetration.

Medicinal Chemistry Physicochemical Profiling Drug Design

Synthetic Intermediate Utility: Acidic Ring-Cleavage to 4-Amino-1,2,5-thiadiazole-3-carboxylic Acid Derivatives vs. 7-Amino Analogue Reactivity

Under acidic conditions (HCl in 1,4-dioxane), 4-([1,2,5]thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine undergoes ring cleavage to yield 4-amino-1,2,5-thiadiazole-3-carboxylic acid (morpholino-amidine) . This reaction pathway is documented for 7-amino-substituted thiadiazolo[3,4-d]pyrimidines in the foundational literature, where amino-group exchange and ring-cleavage are established transformations [1]. However, the morpholine substituent influences the reaction rate and product distribution relative to primary or secondary amine substituents because the morpholine nitrogen is part of a saturated six-membered ring, altering steric and electronic parameters. While direct kinetic comparison data are not available in the public domain for this exact congener, the synthetic outcome—access to a morpholine-bearing thiadiazole carboxylic acid—is unique to this 7-substitution pattern and cannot be replicated with the 7-pyrrolidinyl or 7-dimethylamino analogues.

Synthetic Chemistry Heterocyclic Chemistry Building Block

Scaffold-Level Anti-TNF-α Activity Benchmarking: Thiadiazolo[3,4-d]pyrimidine Core vs. Purine and Quinazoline Isosteres

The [1,2,5]thiadiazolo[3,4-d]pyrimidine ring system has been evaluated alongside purine, pteridine, and quinazoline isosteres for inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human peripheral blood monocytes [1]. In this study, selected thiadiazolopyrimidine derivatives achieved IC₅₀ values of approximately 5 μM for TNF-α inhibition, comparable to the most potent purine analogues in the same series. Importantly, compound 58 (a thiadiazolopyrimidine derivative) was a poor inhibitor of phosphodiesterase type IV (PDE IV) yet provided >60% protection in an in vivo LPS-induced leukopenia model in mice at 50 mg/kg, indicating a mechanism distinct from PDE IV inhibition [1]. While the specific 7-morpholine derivative (CAS 6313-27-5) was not included in this study, it shares the identical core scaffold and differs only in the 7-substituent, positioning it as a candidate for follow-up structure-activity relationship (SAR) exploration in the TNF-α arena.

Inflammation TNF-alpha Inhibition Immunopharmacology

Boiling Point and Density Differentiation: Handling and Purification Practicalities vs. 7-Substituted Analogues

The target compound has a reported boiling point of 395 °C at 760 mmHg and a density of 1.495 g/cm³ . In comparison, the 7-pyrrolidinyl analogue (CAS 7596-96-5) has a predicted boiling point of approximately 378 °C, and the 7-dimethylamino analogue (CAS 6306-86-1) has a predicted boiling point of 294.7 °C . The notably higher boiling point of the morpholine derivative (395 °C vs. 294.7 °C for the dimethylamino congener) reflects stronger intermolecular interactions potentially due to the oxygen atom in the morpholine ring. This difference has practical implications for purification by distillation and for thermal stability considerations during storage and formulation.

Physicochemical Properties Purification Formulation

Recommended Application Scenarios for 4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine (CAS 6313-27-5)


Medicinal Chemistry SAR Exploration Around the 8-Thiapurine Core for Anti-Inflammatory Programs

Building on the validated anti-TNF-α activity of the thiadiazolo[3,4-d]pyrimidine scaffold (IC₅₀ ≈ 5 μM for lead compounds in human PBMC assays) [1], this 7-morpholine derivative enables systematic exploration of the 7-position substituent effect. The morpholine group offers a distinct polarity signature (PSA 92.27 Ų) compared to previously reported 7-substituents, potentially modulating solubility, permeability, and off-target profile. Procurement of this compound is indicated for teams seeking to expand the SAR beyond the limited set of 7-substituents reported in the primary literature.

Synthetic Building Block for Functionalized 1,2,5-Thiadiazole-3-Carboxylic Acid Derivatives

The compound serves as a direct precursor to 4-amino-1,2,5-thiadiazole-3-carboxylic acid (morpholino-amidine) via acidic cleavage (HCl/dioxane) . This transformation provides access to a morpholine-bearing thiadiazole carboxylic acid scaffold that is not readily accessible from other 7-substituted analogues. This application is relevant for medicinal chemists constructing libraries of thiadiazole-based amides, esters, or heterocyclic conjugates.

Physicochemical Probe Compound for Permeability-Solubility Optimization in Kinase Inhibitor Programs

The thiadiazolo[3,4-d]pyrimidine core is a recognized purine isostere with potential kinase inhibition applications [2]. The morpholine substituent provides a balanced PSA (92.27 Ų) and a predicted logP of ~0.75, placing it within favorable drug-like property space. For kinase-focused discovery programs, this compound can serve as a probe to evaluate the tolerance of the hinge-binding region for morpholine-containing substituents, complementing existing data on pyrrolidine and dimethylamino analogues . Its higher boiling point (395 °C) and distinct density (1.495 g/cm³) also make it a useful reference standard for analytical method development.

Chemical Biology Tool for Investigating Purine-Dependent Pathways with an 8-Thiapurine Isostere

As an 8-thiapurine (sulfur substitution at the purine 8-position), this compound can be used as a non-hydrolyzable analogue of purine nucleosides or nucleotides in enzymatic assays. The morpholine group introduces additional hydrogen-bonding capacity compared to simple alkylamino substituents, potentially altering the binding mode to purine-utilizing enzymes such as kinases, phosphodiesterases, or purine nucleoside phosphorylase. Researchers studying purine metabolism, signaling, or enzyme mechanisms may find this compound useful for probing the structural requirements of the purine-binding pocket.

Quote Request

Request a Quote for 4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.